Physicochemical Differentiation: Elevated Lipophilicity (LogP) vs. Trimethyl Analog
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione exhibits a calculated LogP (XLogP3-AA) of 2.0 [1], while the 2,5,5-trimethyl-substituted analog (CAS 130413-23-9) has a significantly lower LogP of 0.4 [2]. This 1.6 Log unit difference translates to an approximately 40-fold higher theoretical partition coefficient, indicating markedly higher lipophilicity for the phenyl-substituted derivative. This property influences membrane permeability, metabolic stability, and target binding affinity [3]. The target compound's tPSA is 27.3 Ų .
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 2,5,5-Trimethyl-1,2,4-triazolidine-3-thione: XLogP3-AA = 0.4 |
| Quantified Difference | 1.6 LogP units |
| Conditions | PubChem computed properties (XLogP3 3.0) for both compounds |
Why This Matters
Higher LogP correlates with improved membrane permeability, a critical factor for intracellular target engagement and blood-brain barrier penetration in neuroscience research.
- [1] PubChem. 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione. Compound Summary. Accessed April 2026. View Source
- [2] PubChem. 1,2,4-Triazolidine-3-thione, 2,5,5-trimethyl-. Compound Summary. Accessed April 2026. View Source
- [3] Mahajan PG, et al. Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches. Mol Divers. 2020;24(4):1185-1203. doi:10.1007/s11030-019-09983-y View Source
